![molecular formula C24H30N2O3 B2527285 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide CAS No. 921834-52-8](/img/structure/B2527285.png)

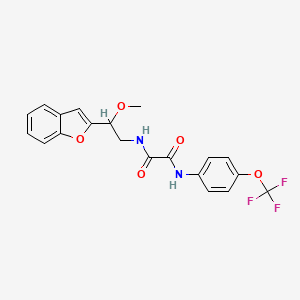

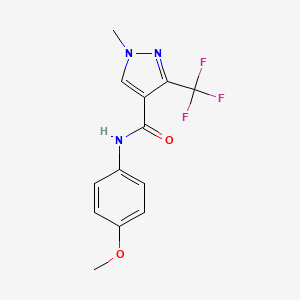

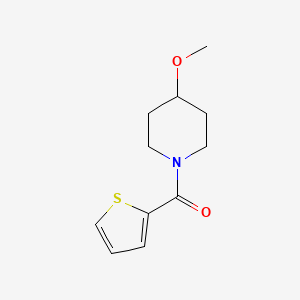

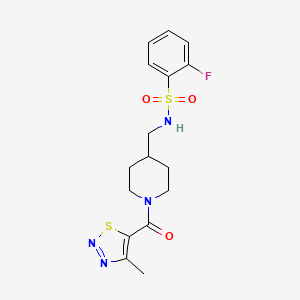

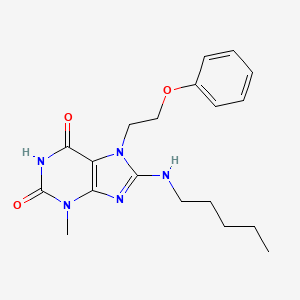

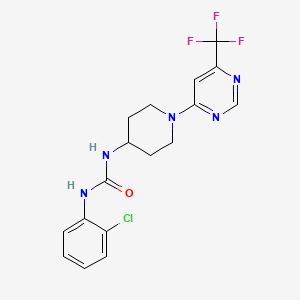

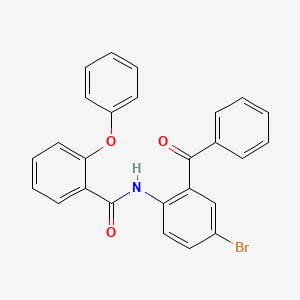

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, has been achieved through a multi-step process. Starting from o-phenylenediamine, an N-alkylated benzimidazole 2-carboxaldehyde is formed, which then undergoes further reactions to yield the desired heterocyclic hybrids in good to excellent yields . Although the specific compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide" is not mentioned, the methodology described could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using X-ray diffraction and Density Functional Theory (DFT) studies. The B3LYP/6-31 G(d, p) method provided a calculated molecular structure that closely aligns with the X-ray structures. Charge distributions were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were visualized through molecular electrostatic potential (MEP) maps. Additionally, the frontier molecular orbitals were discussed, providing insight into the electronic properties of these compounds .

Chemical Reactions Analysis

The research does not provide specific details on the chemical reactions of "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide". However, the synthesis of related benzimidazole fused-1,4-oxazepines suggests that these compounds could participate in various organic reactions, potentially including nucleophilic substitution or electrophilic addition, given the presence of reactive sites as indicated by the MEP maps .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include their nonlinear optical (NLO) properties, which have been investigated computationally. Hyperpolarizability studies suggest that these compounds, particularly Compound 9 from the study, show promise as candidates for NLO applications. This implies that the compound of interest may also exhibit significant NLO properties, which could be of interest for materials science applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

Antineoplastic Agents : A study on the synthesis of thieno[2,3-b]azepin-4-ones, motivated by the antitumor activity of similar compounds, explores the preparation of these compounds through a Dieckmann ring closure reaction. Although preliminary data did not indicate significant antineoplastic activity, the methodology contributes to the field of medicinal chemistry in searching for potential cancer therapies (R. F. Koebel, L. Needham, & C. Blanton, 1975).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Novel 2-substituted 1,4-benzodiazepines were synthesized and evaluated for their potential antidepressant and analgesic effects in mice. This highlights the versatility of similar compounds in developing new therapeutic agents for mental health and pain management (Harjit Singh et al., 2010).

Synthesis of Benzimidazole Fused-1,4-Oxazepines : Research into benzimidazole-tethered oxazepine heterocyclic hybrids demonstrates the chemical versatility of similar structures. These compounds, synthesized in good to excellent yields, were further studied for their molecular structure, electrophilic and nucleophilic reactivity, and potential applications in nonlinear optical (NLO) properties, indicating their utility in materials science (A. Almansour et al., 2016).

Ionic Liquid Medium for Synthesis : The use of 1-butyl-3-methylimidazolium tetrafluoroborate as a catalytically active ionic liquid medium for the synthesis of novel compounds showcases the innovative approaches in organic synthesis that can potentially be applied to compounds with similar structures. This method offers environmental benefits, good yields, and simplicity, indicating the evolving landscape of chemical synthesis (M. Satyanarayana et al., 2021).

Eigenschaften

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-15(2)13-26-20-8-7-19(12-21(20)29-14-24(5,6)23(26)28)25-22(27)18-10-16(3)9-17(4)11-18/h7-12,15H,13-14H2,1-6H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGNCRYIINFTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)

![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)